
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been suggested that it induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. In addition, it has been shown to have activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is that it has been studied for its potential as an anti-inflammatory and antimicrobial agent. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One direction is to further investigate its mechanism of action in order to better understand its effects on cell proliferation, inflammation, and apoptosis. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, future research could focus on developing new synthesis methods for this compound and exploring its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves several steps. The first step involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl isocyanide to form a tert-butyl carbamate. The second step involves the reaction of the tert-butyl carbamate with N-bromosuccinimide to form the corresponding bromo compound. The final step involves the reaction of the bromo compound with N-methylbenzamide to form this compound.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. In addition, it has been studied for its potential as an antimicrobial agent and has been shown to have activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
4-tert-butyl-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-11-20-17(12-15)13-18(21(26)24-20)14-25(5)22(27)16-7-9-19(10-8-16)23(2,3)4/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLUUOWZOEZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
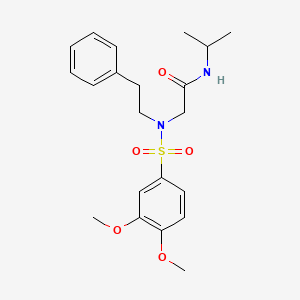
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7708833.png)
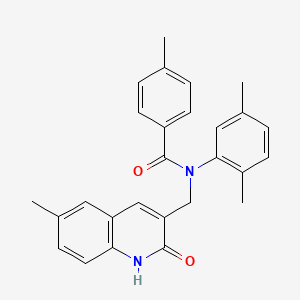
![1-(3-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7708844.png)


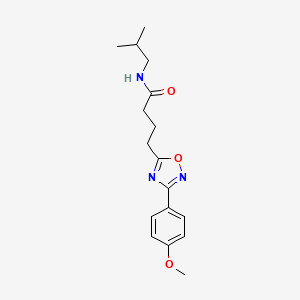
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-propylacetamide](/img/structure/B7708878.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708888.png)
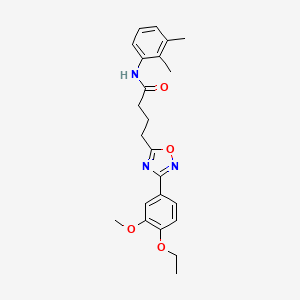
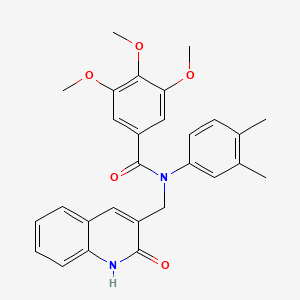
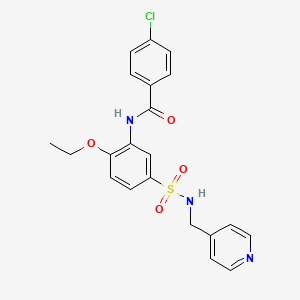
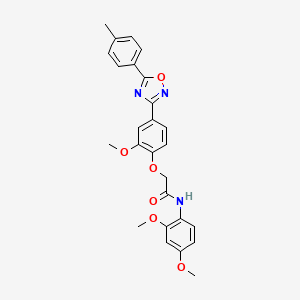
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7708926.png)
